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molecular formula C21H25FN2S B374692 1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No. B374692
M. Wt: 356.5g/mol
InChI Key: AQGYXBXZRINPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04243805

Procedure details

A mixture of 20 g of 10-chloro-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin, 21 g of 1-(ethoxycarbonyl)piperazine and 30 ml of chloroform is refluxed for 5 hours. After cooling, it is diluted with chloroform, the solution thoroughly washed with water, dried with potassium carbonate and after filtration evaporated under reduced pressure. The residue (27 g, 96%) is a crude glassy 10-(ethoxycarbonylpiperazino)-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin which is used for hydrolysis in this state without further purification.
Name
10-chloro-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[C:8]2[CH:9]=[C:10]([CH:13]([CH3:15])[CH3:14])[CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:16]=[C:17]([F:20])[CH:18]=[CH:19][C:4]=2[CH2:3]1.C(OC([N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1)=O)C>C(Cl)(Cl)Cl>[F:20][C:17]1[CH:18]=[CH:19][C:4]2[CH2:3][CH:2]([N:26]3[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)[C:8]3[CH:9]=[C:10]([CH:13]([CH3:15])[CH3:14])[CH:11]=[CH:12][C:7]=3[S:6][C:5]=2[CH:16]=1

Inputs

Step One
Name
10-chloro-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
20 g
Type
reactant
Smiles
ClC1CC2=C(SC3=C1C=C(C=C3)C(C)C)C=C(C=C2)F
Name
Quantity
21 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution thoroughly washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with potassium carbonate
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
is used for hydrolysis in this state without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C=CC2=C(SC3=C(C(C2)N2CCNCC2)C=C(C=C3)C(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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